兰索拉唑硫化物 N-氧化物

描述

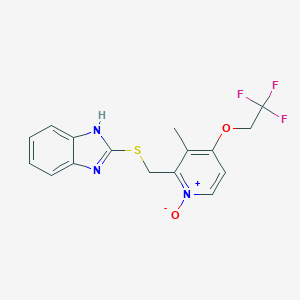

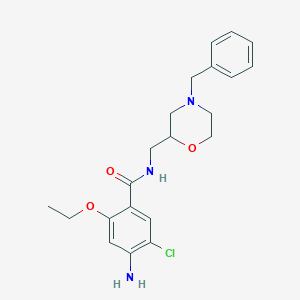

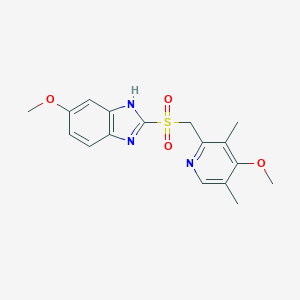

Lansoprazole Sulfide N-Oxide is a bioactive small molecule and an impurity standard of Lansoprazole . Lansoprazole is a medication classified as a proton pump inhibitor (PPI) primarily used to reduce the production of stomach acid . The molecular formula of Lansoprazole Sulfide N-Oxide is C16 H14 F3 N3 O2 S and it has a molecular weight of 369.36 .

Molecular Structure Analysis

The molecular structure of Lansoprazole Sulfide N-Oxide consists of 41 bonds in total, including 27 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, 1 sulfide, and 1 Imidazole .科学研究应用

方法开发和验证

兰索拉唑硫化物 N-氧化物一直是与兰索拉唑等质子泵抑制剂相关的研究中方法开发和验证的重点。Krishnamohan 等人 (2012) 开发并验证了一种使用超高效液相色谱 (UHPLC) 估算兰索拉唑中相关化合物的方法。该方法被证明是线性、准确、精密的,并且对从兰索拉唑中分离相关物质(包括 N-氧化物)具有特异性 (Krishnamohan 等人,2012 年)。

合成和表征

在兰索拉唑的合成中,兰索拉唑硫化物 N-氧化物被确定为杂质。Reddy 等人 (2008) 描述了在兰索拉唑批量合成过程中观察到的杂质(包括兰索拉唑 N-氧化物、兰索拉唑砜 N-氧化物和兰索拉唑硫化物)的合成和表征 (Reddy 等人,2008 年)。

在应力条件下的分离和表征

Battu 和 Pottabathini (2014) 研究了兰索拉唑在热应力条件下的降解,并确定兰索拉唑硫化物 N-氧化物是一种已知的杂质。这项研究有助于了解兰索拉唑及其杂质在不同条件下的稳定性 (Battu 和 Pottabathini,2014 年)。

新的合成工艺

Ahn 等人 (2002) 开发了一种新的兰索拉唑合成工艺,该工艺通常通过硫化物的氧化来合成。本研究概述了将硫化物转化为兰索拉唑的步骤,突出了硫化物化合物在合成过程中的作用 (Ahn 等人,2002 年)。

在水生环境中的降解

DellaGreca 等人 (2006) 对兰索拉唑在水中的降解的研究表明硫化物是降解产物。这项研究对于了解兰索拉唑相关化合物(包括硫化物)的环境影响和行为非常重要 (DellaGreca 等人,2006 年)。

稳定性指示 HPLC 方法

Nagarajan 等人 (2022) 开发了一种稳定性指示 HPLC 方法,用于测定兰索拉唑硫化物中的相关物质。该方法强调了监测和定量药物制剂中兰索拉唑硫化物 N-氧化物等杂质的重要性 (Nagarajan 等人,2022 年)。

作用机制

Target of Action

Lansoprazole Sulfide N-Oxide, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid secretion . By inhibiting these pumps, Lansoprazole Sulfide N-Oxide effectively reduces gastric acid secretion .

Mode of Action

As a Proton Pump Inhibitor (PPI), Lansoprazole Sulfide N-Oxide is a prodrug and requires protonation via an acidic environment to become activated . It decreases acid secretion in gastric parietal cells through inhibition of the (H+, K+)-ATPase enzyme system, blocking the final step in gastric acid production .

Biochemical Pathways

The compound affects the biochemical pathway of gastric acid secretion. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the gastric parietal cells, which is the final step in the production of gastric acid . This results in a decrease in gastric acid secretion, thereby promoting healing in ulcerative diseases and treating conditions caused by excessive acid secretion .

Pharmacokinetics

Lansoprazole Sulfide N-Oxide is expected to share similar pharmacokinetic properties with Lansoprazole. Lansoprazole is rapidly absorbed and is approximately 97% bound in human plasma . It is extensively metabolized following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . Two other metabolites have been identified in plasma: sulphide and hydroxylated sulphone . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of Lansoprazole Sulfide N-Oxide’s action is the reduction of gastric acid secretion. This makes it effective in promoting healing in ulcerative diseases, treating symptoms of gastroesophageal reflux disease (GERD), eradicating Helicobacter pylori, and treating hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Lansoprazole Sulfide N-Oxide can be influenced by various environmental factors. For instance, the compound requires an acidic environment for activation . Furthermore, over-oxidation during the synthesis process can lead to the formation of impurities . The compound’s action, efficacy, and stability can also be affected by factors such as the patient’s health status, age, and the presence of other medications .

安全和危害

未来方向

While specific future directions for Lansoprazole Sulfide N-Oxide are not available, Lansoprazole, the parent compound, continues to be studied for its effectiveness in treating gastrointestinal bleeding and other conditions . Additionally, new methods of synthesizing Lansoprazole and its derivatives are being explored .

属性

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJKGASGASPHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462488 | |

| Record name | Lansoprazole Sulfide N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lansoprazole Sulfide N-Oxide | |

CAS RN |

163119-30-0 | |

| Record name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole Sulfide N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)

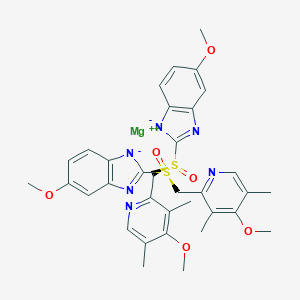

![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)

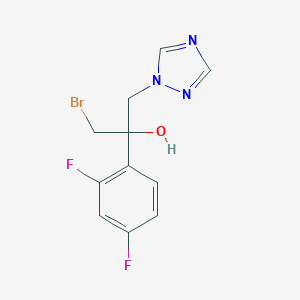

![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)